versicoside A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Versicoside A is typically isolated from natural sources, specifically from the plant Haplophyllum versicolor . The isolation process involves chromatographing an ethanolic extract on a column of silica gel in the chloroform-methanol system . The compound is then purified using various chromatographic techniques.
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its large-scale production.
Chemical Reactions Analysis
Types of Reactions: Versicoside A undergoes several types of chemical reactions, including hydrolysis and methylation .
Common Reagents and Conditions:
Hydrolysis: Acid hydrolysis of this compound results in the formation of monosaccharides D-glucose and L-rhamnose.
Methylation: The compound can be methylated to form various derivatives.
Major Products:
Hydrolysis Products: D-glucose and L-rhamnose.
Methylation Products: Various methylated derivatives of this compound.
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Properties
CAS No. |
88434-20-2 |
---|---|
Molecular Formula |
C62H101NaO33S |
Molecular Weight |
1429.5 g/mol |
IUPAC Name |
sodium;[(3S,5S,6S,8S,10S,13S,14S,17S)-6-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R)-5-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-(2-hydroxy-6-methyl-4-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C62H102O33S.Na/c1-22(2)15-26(65)18-62(8,79)36-10-9-29-28-17-32(31-16-27(95-96(80,81)82)11-13-60(31,6)30(28)12-14-61(29,36)7)87-56-48(77)51(39(68)24(4)85-56)92-58-52(93-54-46(75)43(72)37(66)23(3)84-54)42(71)35(21-83-58)90-59-53(45(74)41(70)34(20-64)89-59)94-57-49(78)50(38(67)25(5)86-57)91-55-47(76)44(73)40(69)33(19-63)88-55;/h12,22-25,27-29,31-59,63-64,66-79H,9-11,13-21H2,1-8H3,(H,80,81,82);/q;+1/p-1/t23-,24-,25-,27+,28+,29+,31-,32+,33-,34-,35-,36+,37-,38+,39-,40+,41+,42+,43+,44+,45+,46-,47-,48-,49-,50+,51+,52-,53-,54-,55+,56-,57+,58+,59+,60-,61+,62?;/m1./s1 |
InChI Key |
VAGYKCDDTUMBQN-JFVQTHJWSA-M |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3[C@@H]([C@H](O[C@@H]([C@@H]3O)O[C@H]4C[C@H]5[C@@H]6CC[C@@H]([C@]6(CC=C5[C@@]7([C@@H]4C[C@H](CC7)OS(=O)(=O)[O-])C)C)C(C)(CC(=O)CC(C)C)O)C)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)C)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)O)O)O.[Na+] |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(OC(C3O)OC4CC5C6CCC(C6(CC=C5C7(C4CC(CC7)OS(=O)(=O)[O-])C)C)C(C)(CC(=O)CC(C)C)O)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O.[Na+] |
Origin of Product |
United States |
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